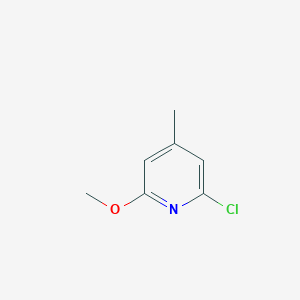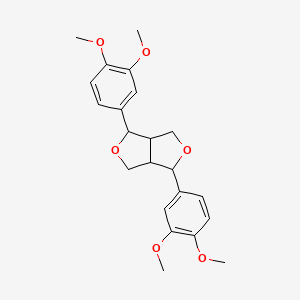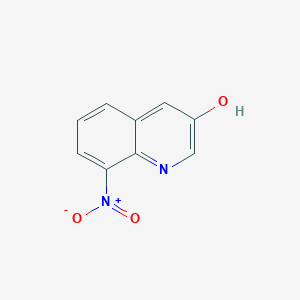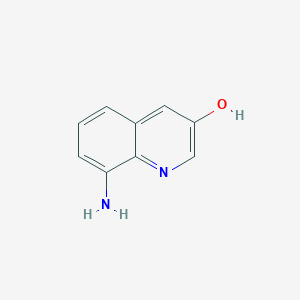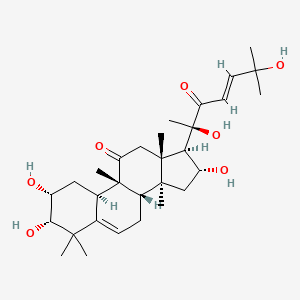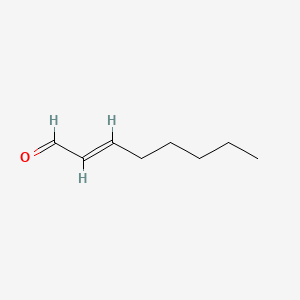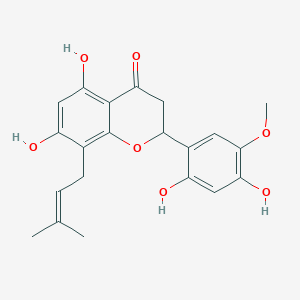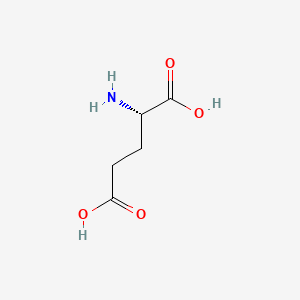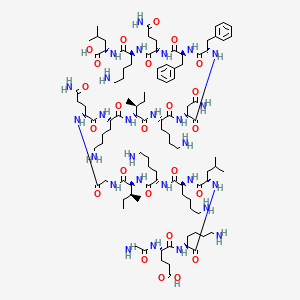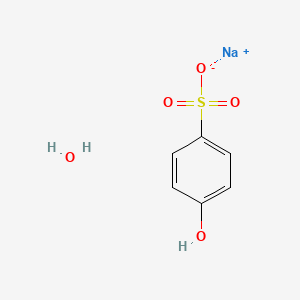
Sodium 4-hydroxybenzenesulfonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxybenzenesulfonate hydrate, also known as sodium phenol-4-sulfonate hydrate, is an organic compound with the molecular formula C6H5NaO4S·xH2O. It is a sodium salt of 4-hydroxybenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate hydrate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Phenol is reacted with concentrated sulfuric acid at elevated temperatures to form 4-hydroxybenzenesulfonic acid.
Neutralization: The resulting 4-hydroxybenzenesulfonic acid is then neutralized with sodium hydroxide to produce sodium 4-hydroxybenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol and sulfuric acid are continuously fed and reacted. The product is then neutralized, purified, and crystallized to obtain the hydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxybenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives and halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxybenzenesulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-hydroxybenzenesulfonate hydrate involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonate groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
- Sodium benzenesulfonate
- Sodium p-toluenesulfonate
- Sodium 2-hydroxybenzenesulfonate
Comparison: Sodium 4-hydroxybenzenesulfonate hydrate is unique due to the presence of both hydroxyl and sulfonate groups on the benzene ring, which imparts distinct chemical reactivity and solubility properties. Compared to sodium benzenesulfonate, it has an additional hydroxyl group, making it more reactive in certain chemical reactions. Sodium p-toluenesulfonate has a methyl group instead of a hydroxyl group, leading to different reactivity and applications. Sodium 2-hydroxybenzenesulfonate has the hydroxyl group in a different position, affecting its chemical behavior and uses.
Propiedades
Número CAS |
28469-73-0 |
|---|---|
Fórmula molecular |
C6H6NaO4S |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
sodium;4-hydroxybenzenesulfonate;hydrate |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
Clave InChI |
ULUPAWKAWBVCAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
Pictogramas |
Irritant |
Números CAS relacionados |
28469-73-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





